N-Methylisatoic anhydride
Overview
Description
N-Methylisatoic anhydride (NMIA) is a 2’-OH selective acylation agent of RNAs . It is widely used for resolving secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology .
Molecular Structure Analysis
N-Methylisatoic anhydride is a 3,1-benzoxazin-1,4-dione having an N-methyl substituent .Chemical Reactions Analysis
N-Methylisatoic anhydride is known to react with RNAs, specifically acylating the 2’-OH group .Physical And Chemical Properties Analysis
N-Methylisatoic anhydride has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . It has a density of 1.3312 (rough estimate), a melting point of 165°C (dec.) (lit.), and a boiling point of 309.06°C (rough estimate) .Scientific Research Applications
RNA Structure Probing
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) : N-Methylisatoic anhydride plays a crucial role in SHAPE chemistry, which is a powerful method for studying RNA structures. SHAPE exploits the reactivity of the ribose 2'-hydroxyl group, which is influenced by the local nucleotide flexibility within the RNA molecule. This method provides quantitative information at single nucleotide resolution about the RNA's structure, offering insights into how RNA molecules fold and function within cells. N-Methylisatoic anhydride, due to its moderate electrophilicity, is utilized to form ribose 2'-O-adducts, facilitating the analysis of RNA secondary and tertiary structures (Mortimer & Weeks, 2007).
SHAPE Analysis for RNA Folding and Dynamics : The application of SHAPE chemistry, using reagents like N-Methylisatoic anhydride, extends to studying the folding dynamics of RNA molecules. By comparing reactivity profiles under different conditions or with various RNAs, researchers can infer how RNA structures change during processes like ligand binding or conformational shifts. This method has been particularly useful in analyzing small RNAs and riboswitches, where it helps to infer conformational changes and develop accurate models of RNA secondary structures (Rice et al., 2014).
Analytical Techniques Development
Innovations in Electrosynthesis : Research on N-Methylisatin, which involves N-Methylisatoic anhydride, has led to the development of new electrosynthetic methods. These methods have demonstrated the potential for controlled potential electrolysis in the presence of CH3I, leading to high-yield and efficient synthesis of N-Methylisatin and N-Methylisatoic anhydride. This advancement in synthetic chemistry not only provides a reliable source of these compounds but also opens up new pathways for synthesizing related molecules (Martínez Suárez et al., 2019).
Enhancement of Nucleic Acid Separation Techniques : The development of isatoic anhydride derivatives, including those related to N-Methylisatoic anhydride, has improved nucleic acid separation techniques. By incorporating features like biotin and disulfide linkers, these derivatives enable selective RNA acylation and subsequent isolation from DNA-RNA mixtures. This advancement significantly enhances the efficiency and selectivity of RNA extraction and purification processes, which are critical in molecular biology and genetic research (Ursuegui et al., 2015).
Safety And Hazards
Future Directions
N-Methylisatoic anhydride is widely used in the SHAPE technology for resolving secondary RNA structures . The development of chemical methods to control, manipulate, and modify RNA has the potential to yield new insights into its many functions and properties . The direct functionalization of RNA by selective acylation of the 2’-hydroxyl (2’-OH) group has emerged as a powerful alternative that enables the simple modification of both synthetic and transcribed RNAs .
properties
IUPAC Name |
1-methyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRWDHBVCNLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065036 | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylisatoic anhydride | |
CAS RN |
10328-92-4 | |
Record name | N-Methylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10328-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylisatoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylisatoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76087 | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLISATOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWE4B4CY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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